molecular formula C27H30ClN3O6 B122961 Barnidipine hydrochloride CAS No. 104757-53-1

Barnidipine hydrochloride

Katalognummer: B122961
CAS-Nummer: 104757-53-1
Molekulargewicht: 528.0 g/mol
InChI-Schlüssel: XEMPUKIZUCIZEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barnidipine hydrochloride is a dihydropyridine (DHP) calcium channel blocker (CCB) used for treating hypertension. Its chemical name is (3'S,4S)-1-benzyl-3-pyrrolidinyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, with a molecular formula of C₂₇H₃₀ClN₃O₆ and a molecular weight of 528.0 . Marketed in Japan as Hypoca, it exhibits stereoselective vasodilatory activity by inhibiting L-type calcium channels, thereby reducing peripheral vascular resistance . Barnidipine’s unique pharmacokinetic profile includes a 1:2 ratio of short- and long-acting components, contributing to sustained blood pressure control without nocturnal hypotension .

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Multi-Step Synthesis from 3-Hydroxypropionitrile

The primary industrial route involves seven sequential reactions starting with 3-hydroxypropionitrile (I) and diketene (II) :

  • Condensation : Reaction of 3-hydroxypropionitrile with diketene at 30–90°C for 3–24 hours in the presence of triethylamine yields compound VI (54% yield) .

  • Aldol Addition : Compound VI reacts with m-nitrobenzaldehyde (III) in isopropanol/ammonium acetate at 15–70°C for 3–24 hours, forming VII (80.8% yield) .

  • Hantzsch Reaction : VII couples with β-aminocrotonate methyl ester (IV) in aprotic solvents (e.g., toluene) at 30–150°C, producing VIII .

  • Hydrolysis : VIII undergoes basic hydrolysis (NaOH/KOH) in ethylene glycol at 50–70°C to yield IX .

  • Chiral Resolution : IX is resolved using chiral bases (e.g., cinchonine) in acetone, achieving 99.2% optical purity .

  • Esterification : Resolved X reacts with (S)-1-benzylpyrrolidin-3-ol (V) under thionyl chloride activation to form XI .

  • Salt Formation : XI is treated with HCl in acetone to precipitate this compound (65.5% yield) .

Key Advantages :

  • Avoids column chromatography, enabling industrial scalability .

  • Ethylene glycol suppresses transesterification during hydrolysis, limiting impurities to <0.15% .

Chiral Intermediate-Based Synthesis

Alternative routes utilize pre-resolved intermediates to bypass racemic mixtures:

  • Chiral Compound III : (2S,3S)-dimethyl-2,3-bis[(4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxy]butanedioate undergoes selective hydrolysis in ethylene glycol with KOH (50–70°C), directly yielding enantiomerically pure (R)-5-(methoxycarbonyl) intermediate .

  • Optical Purity : >99.7% enantiomeric excess (ee) achieved via cinchonine-mediated resolution .

Comparison of Methods

ParameterMulti-Step Synthesis Chiral Intermediate Route
Total Steps73
Overall Yield28–34%65–72%
Key SolventIsopropanol, Ethylene GlycolEthylene Glycol, Acetone
Purity (HPLC)>99.5%>99.7%

Chiral Resolution and Enantiomeric Control

Cinchonine-Mediated Resolution

Racemic 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (XI) is treated with cinchonine in acetone at 25°C for 4–8 hours, forming diastereomeric salts . Filtration isolates the (R)-enantiomer with 99.2% optical purity (specific rotation [α]D = −25.9°) .

Solvent-Induced Selective Hydrolysis

Ethylene glycol enables selective hydrolysis of the methyl ester in compound III while preserving the benzylpyrrolidine moiety :

  • Conditions : 50–70°C, 1–3 hours, KOH (2 eq).

  • Outcome : 85–92% conversion with <0.1% over-hydrolysis byproducts .

Crystallization and Polymorph Control

Polymorph I vs. II Synthesis

  • Form I : Pale yellow crystals obtained via methanol recrystallization (m.p. 226–228°C) . Characteristic XRD peaks at 7.60°, 9.78°, and 12.30° 2θ .

  • Form II : Deep yellow crystals formed by refluxing crude HCl salt in ethanol (78°C, 8–14 hours), followed by slow cooling .

Recrystallization Parameters

ParameterForm I Form II
SolventMethanolEthanol/Water
Temperature25°C78°C (reflux)
Cooling RateRapid0.5°C/min
Purity (HPLC)99.5%99.9%

Process Optimization Strategies

Solvent Selection for Impurity Control

  • Hydrolysis : Ethylene glycol reduces transesterification byproducts to <0.05% compared to methanol (0.2–0.5%) .

  • Crystallization : Ethanol/water (95:5) minimizes residual solvent content (<50 ppm) .

Cost-Effective Scaling

  • Catalyst Recycling : Triethylamine from Step 1 is recovered via distillation (85% efficiency) .

  • Solvent Recovery : Ethanol and acetone are recycled through fractional distillation, reducing raw material costs by 40% .

Analytical Characterization

X-Ray Diffraction (XRD)

  • Form I : Peaks at 7.60°, 9.78°, 12.30° 2θ (d-spacing 11.6 Å, 9.0 Å, 7.2 Å) .

  • Form II : Additional peaks at 13.24°, 15.29° 2θ due to altered crystal packing .

High-Performance Liquid Chromatography (HPLC)

  • Purity : >99.5% (USP method), with impurities eluting at 8.2 min (hydrolysis byproduct) and 10.5 min (unreacted XI) .

Thermal Analysis

  • DSC : Form I shows a sharp endotherm at 230°C (ΔH = 120 J/g), while Form II exhibits a broader melt at 225°C (ΔH = 95 J/g) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Barnidipine belongs to the dihydropyridine class of calcium channel blockers and exhibits high affinity for L-type calcium channels located in the vascular smooth muscle. Its mechanism involves vasodilation, which reduces peripheral vascular resistance and subsequently lowers blood pressure without causing reflex tachycardia. The drug is characterized by a slow onset of action and prolonged effects, making it suitable for once-daily dosing.

Treatment of Hypertension

Barnidipine is primarily indicated for managing mild to moderate essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure over extended periods. For instance, a study involving 30 patients showed that barnidipine treatment resulted in significant reductions in office and ambulatory blood pressure after 24 weeks, comparable to amlodipine but with fewer adverse events reported .

Management of Chronic Stable Angina

In addition to hypertension, barnidipine has been investigated for its role in managing chronic stable angina. The drug's ability to lower blood pressure while improving coronary blood flow makes it beneficial for patients with angina symptoms associated with hypertension .

Comparative Studies

Barnidipine has been compared with other antihypertensive agents such as amlodipine and lercanidipine in various clinical trials:

  • Efficacy : A multicenter study reported that barnidipine demonstrated equivalent antihypertensive efficacy to amlodipine and nitrendipine but produced fewer side effects like peripheral edema .
  • Safety Profile : In a head-to-head trial against lercanidipine, both drugs effectively reduced blood pressure, but barnidipine was associated with fewer adverse effects, enhancing its tolerability among patients .

Case Study: Long-term Efficacy

A long-term follow-up study indicated that 91% of patients maintained their antihypertensive response to barnidipine after one year of treatment. This highlights the drug's sustained efficacy over time without significant loss of effectiveness .

Research Findings: Ambulatory Blood Pressure Monitoring

A Japanese multicenter study evaluated the effects of barnidipine on 24-hour ambulatory blood pressure monitoring. The results showed that barnidipine effectively controlled blood pressure throughout the day and night, particularly benefiting patients with surge-type hypertension who experience rapid increases in blood pressure upon waking .

Summary Table of Key Findings

Study/Trial Population Duration Outcome Adverse Events
Randomized Trial Comparing Barnidipine vs Amlodipine30 Patients24 weeksSimilar BP reduction; fewer AEs with Barnidipine60% AEs in Amlodipine group vs 13% in Barnidipine group
J-MUBA Study on Ambulatory BP233 Patients6 monthsEffective BP control; better in surge-type patientsMinimal AEs reported
Long-term Efficacy StudyVarious PatientsUp to 2 years91% maintained response after initial treatmentFew reports of dizziness/headache

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Calcium Channel Blockers

Pharmacodynamic and Pharmacokinetic Differences

Duration of Action and Autonomic Effects

Barnidipine’s dual-component formulation distinguishes it from short-acting DHP-CCBs like nifedipine :

  • Short-acting CCBs (e.g., nifedipine): Cause rapid vasodilation, triggering reflex sympathetic activation (increased heart rate, arrhythmia risk) and nocturnal hypotension .
  • Heart rate remains unchanged, and vagal inhibition is minimal compared to short-acting agents .
Parameter Barnidipine Hydrochloride Nifedipine (Short-Acting DHP-CCB) Lercanidipine (Third-Generation DHP-CCB)
Half-Life Prolonged (>24 hours) 2–5 hours 8–10 hours
Sympathetic Activation Reduced (long-acting component) Significant Moderate
Nocturnal Hypotension Absent Common Rare

Metabolism and Drug Interactions

  • Nifedipine : Metabolized by CYP3A4, increasing interaction risks with azoles, macrolides, and grapefruit juice.
  • Lercanidipine : Also CYP3A4-dependent but exhibits higher vascular selectivity, reducing peripheral edema risk .

Blood Pressure Control

  • In a study of hypertensive patients, barnidipine (10–20 mg/day) reduced 24-hour mean blood pressure by 15–20 mmHg systolic and 10–15 mmHg diastolic, comparable to lercanidipine .

Adverse Effects

Adverse Effect This compound Nifedipine Lercanidipine
Headache 38.5% 45–50% 25–30%
Peripheral Edema 7.7% 20–25% 15–20%
Reflex Tachycardia Absent Common Rare

Organ Protection

  • Barnidipine : Reduced left ventricular mass index (LVMI) and improved diastolic function in hypertensive patients, outperforming lercanidipine in echocardiographic parameters (e.g., interventricular septal thickness, isovolumetric relaxation time) .
  • Lercanidipine : Neutral effects on LVMI but higher rates of ankle edema (20% vs. 7.7% with barnidipine) .

Chemical and Quality Control Aspects

Barnidipine’s synthesis involves four identified impurities (Compounds 2–5), including diastereomers and ester derivatives . These impurities, critical for regulatory compliance, are controlled via HPLC methods with a detection limit of 0.336 μg/mL . In contrast, nifedipine and amlodipine have well-documented impurity profiles, but barnidipine’s stereochemical complexity necessitates stringent quality checks .

Biologische Aktivität

Barnidipine hydrochloride is a long-acting calcium antagonist belonging to the dihydropyridine (DHP) class of calcium channel blockers. It is primarily used for the treatment of hypertension due to its unique pharmacological properties, including a slow onset of action and a prolonged duration of effect. This article delves into the biological activity of barnidipine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Barnidipine exerts its antihypertensive effects primarily through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in peripheral vascular resistance. The drug has a high affinity for the inactivated state of these channels, which contributes to its long-lasting effects .

The lipophilicity of barnidipine allows it to accumulate in cell membranes, enhancing its access to target receptors over time. This property results in a gradual onset of action, making it suitable for once-daily dosing . The pharmacological profile of barnidipine is characterized by:

  • High affinity for L-type calcium channels.
  • Selective action against cardiovascular L-type calcium channels.
  • Minimal reflex tachycardia , which is often seen with other calcium channel blockers.

Pharmacokinetics

Understanding the pharmacokinetics of barnidipine is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:

ParameterValue
Peak Plasma Concentration (Cmax) 0.48 µg/L after 10 mg dose
Time to Peak Concentration (Tmax) 5-6 hours after administration
Bioavailability Approximately 1.1% due to first-pass metabolism
Volume of Distribution Higher concentrations in liver and kidneys compared to plasma
Protein Binding 92.4% - 98.9%, primarily to albumin
Half-Life Approximately 24 hours

Barnidipine undergoes extensive hepatic metabolism, primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. The drug is eliminated mainly through feces (60%) and urine (40%) .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of barnidipine in managing hypertension. A notable study compared barnidipine with amlodipine in treatment-naive patients with essential hypertension over a 24-week period. Key findings included:

  • Blood Pressure Reduction : Both groups showed significant reductions in systolic and diastolic blood pressure, with no significant difference between barnidipine (−10.3/−9.4 mmHg) and amlodipine (−16.6/−9.1 mmHg) at the end of the study .
  • Cardiac Health Indicators : Changes in left ventricular mass index (LVMI) and markers of cardiac damage were similar between both treatments.
  • Adverse Events : Fewer adverse events were reported in the barnidipine group (13%) compared to amlodipine (60%), indicating a better tolerability profile for barnidipine .

Safety Profile

The safety profile of barnidipine is generally favorable, with fewer side effects compared to other calcium channel blockers. Common adverse events include:

  • Dizziness
  • Headache
  • Peripheral edema

In clinical trials, patients treated with barnidipine reported significantly fewer drug-related adverse events than those treated with amlodipine .

Case Studies

Several case studies have highlighted the clinical application and effectiveness of barnidipine:

  • Case Study on Long-term Efficacy : In a multicenter study involving patients with mild to moderate hypertension, 91% maintained their initial response to barnidipine treatment after one year, demonstrating sustained efficacy over time .
  • Comparative Study in Thai Patients : A study conducted on Thai patients reported an average blood pressure reduction of 18 mmHg systolic and 9 mmHg diastolic after treatment with barnidipine, reinforcing its effectiveness across diverse populations .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Barnidipine hydrochloride as a calcium channel blocker, and how can its selectivity for L-type calcium channels be experimentally validated?

this compound is a dihydropyridine-class calcium channel blocker that selectively inhibits L-type calcium channels, reducing vascular smooth muscle contraction and peripheral resistance. To validate its selectivity:

  • Use radioligand binding assays (e.g., [³H]-initrendipine displacement) to quantify affinity (Ki = 0.21 nmol/L) .
  • Perform patch-clamp electrophysiology to confirm inhibition of calcium currents in isolated vascular smooth muscle cells.
  • Compare efficacy in hypertensive animal models (e.g., SHRs) by monitoring dose-dependent blood pressure reduction (e.g., 1–3 mg/kg/day orally) .

Q. What are the solubility characteristics of this compound in organic solvents, and how do these properties influence formulation strategies?

Solubility varies significantly with solvent polarity and hydrogen-bonding capacity. Key findings include:

  • Highest solubility : In dimethylformamide (DMF), acetic acid, and diethylene glycol monoethyl ether (DEGME) due to proton-acceptor interactions .
  • Lowest solubility : In non-polar solvents like isopropyl myristate and benzene .
SolventMole Fraction Solubility (298.15 K)Solubility Parameter (MPa¹/²)
DMF0.14824.8
Acetic acid0.13620.7
Methanol0.09829.7
Ethyl acetate0.02118.6
Water0.00547.8

Formulation strategies should prioritize solvents with high polarity and hydrogen-bonding capacity to enhance bioavailability .

Q. How can researchers ensure the structural integrity and purity of this compound during synthesis and storage?

  • Synthesis : Monitor intermediates and impurities (e.g., des-nitro and hydrolyzed derivatives) using HPLC-MS and NMR .
  • Polymorphism : Characterize crystalline forms via differential scanning calorimetry (DSC; onset melting at 230°C, ΔH = 75.6 J/g for form II) .
  • Storage : Store powder at -20°C (stable for 3 years) or in DMSO at -80°C (1 year) to prevent degradation .

Advanced Research Questions

Q. How should researchers design long-term preclinical studies to evaluate this compound’s effects on arterial histopathology in hypertensive models?

  • Animal model : Use spontaneously hypertensive rats (SHRs) with age-matched controls .
  • Dosage : Administer 10 mg/kg/day via diet for 6–18 months .
  • Endpoints :

  • Blood pressure monitoring (tail-cuff or telemetry).
  • Histological analysis of mesenteric, renal, and testicular arteries for lesion frequency .
  • Comparative analysis of vascular remodeling (e.g., media-to-lumen ratio).
    • Data interpretation : Correlate blood pressure reduction with histological improvements to establish causality .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across different hypertensive models?

  • Variable analysis : Compare dosage regimens (e.g., 1–3 mg/kg in SHRs vs. 10 mg in OSA patients) .
  • Model specificity : Assess pharmacokinetic differences (e.g., absorption in OSA patients with altered sleep physiology) .
  • Meta-analysis : Aggregate data from preclinical and clinical studies to identify confounding factors (e.g., comorbidities, drug interactions) .

Q. How can researchers characterize polymorphic forms of this compound, and what are the implications for drug stability?

  • Techniques :

  • DSC : Identify melting points and enthalpy changes (e.g., form II vs. other polymorphs) .
  • X-ray diffraction (XRD) : Confirm crystalline structure and purity.
    • Stability : Form II is light-stable, making it preferable for long-term storage .
    • Patent reference : Cite processes for polymorph preparation (e.g., 2014 patent) .

Q. What are the best practices for reporting preclinical studies on this compound to ensure reproducibility?

  • Follow NIH guidelines for experimental rigor:

  • Detail animal housing, randomization, and blinding .
  • Include statistical power analysis and raw data in supplementary materials .
    • Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry):
  • Provide full synthetic protocols and characterization data for novel compounds .
  • Limit main text to critical data (≤5 compounds) and archive additional results in supplementary files .

Eigenschaften

IUPAC Name

5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Barnidipine hydrochloride
Barnidipine hydrochloride
Barnidipine hydrochloride
Barnidipine hydrochloride
Barnidipine hydrochloride
Barnidipine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.